Cas no 354-44-9 (dimethylsulfamyl fluoride)

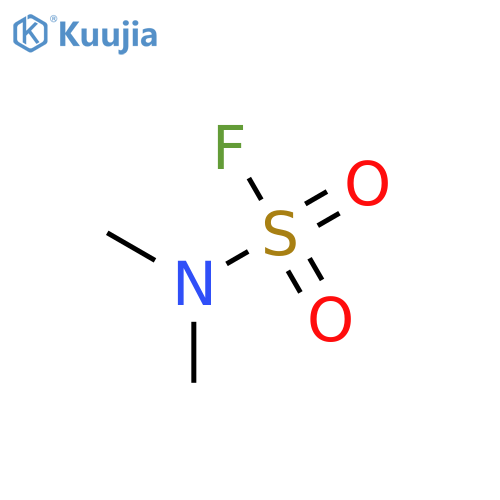

dimethylsulfamyl fluoride structure

商品名:dimethylsulfamyl fluoride

dimethylsulfamyl fluoride 化学的及び物理的性質

名前と識別子

-

- dimethylsulfamyl fluoride

- DIMETHYLSULFAMOYL FLUORIDE

- N,N-dimethylsulfamoyl fluoride

- CS-0526924

- N,N-Dimethylsulfamyl fluoride

- E78513

- Sulfamoyl fluoride, N,N-dimethyl-

- 354-44-9

- BRN 1751157

- Sulfamyl fluoride, N,N-dimethyl-

- DTXSID60188878

- AKOS006283287

- Sulfamoyl fluoride, dimethyl-

- SCHEMBL7913897

- ES-2161

- C2H6FNO2S

- N,N-dimethylsulfamoylfluoride

- EN300-75797

-

- MDL: MFCD01683123

- インチ: InChI=1S/C2H6FNO2S/c1-4(2)7(3,5)6/h1-2H3

- InChIKey: NNOYMOQFZUUTHQ-UHFFFAOYSA-N

- ほほえんだ: CN(C)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 127.01038

- どういたいしつりょう: 127.01032777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- PSA: 37.38

dimethylsulfamyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-75797-1.0g |

N,N-dimethylsulfamoyl fluoride |

354-44-9 | 95% | 1.0g |

$241.0 | 2024-05-23 | |

| Enamine | EN300-75797-0.5g |

N,N-dimethylsulfamoyl fluoride |

354-44-9 | 95% | 0.5g |

$164.0 | 2024-05-23 | |

| Enamine | EN300-75797-2.5g |

N,N-dimethylsulfamoyl fluoride |

354-44-9 | 95% | 2.5g |

$474.0 | 2024-05-23 | |

| Enamine | EN300-75797-10.0g |

N,N-dimethylsulfamoyl fluoride |

354-44-9 | 95% | 10.0g |

$1040.0 | 2024-05-23 | |

| BAI LING WEI Technology Co., Ltd. | 075444-2g |

Dimethylsulfamoyl fluoride |

354-44-9 | 95% | 2g |

¥ 3520 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1250330-5g |

Dimethylsulfamoyl fluoride |

354-44-9 | 95% | 5g |

$445 | 2025-02-19 | |

| Aaron | AR00CVQT-10g |

Dimethylsulfamoyl fluoride |

354-44-9 | 95% | 10g |

$765.00 | 2025-01-24 | |

| eNovation Chemicals LLC | Y1250330-250mg |

Dimethylsulfamoyl fluoride |

354-44-9 | 95% | 250mg |

$100 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1250330-10g |

Dimethylsulfamoyl fluoride |

354-44-9 | 95% | 10g |

$745 | 2025-02-19 | |

| 1PlusChem | 1P00CVIH-250mg |

Dimethylsulfamoyl fluoride |

354-44-9 | 95% | 250mg |

$47.00 | 2025-03-13 |

dimethylsulfamyl fluoride 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

354-44-9 (dimethylsulfamyl fluoride) 関連製品

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

(CAS:354-44-9)Dimethylsulfamoyl fluoride

清らかである:99%

はかる:Gram-Ton

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:354-44-9)dimethylsulfamyl fluoride

清らかである:99%/99%

はかる:5g/10g

価格 ($):422/710